2-[(3S,4R)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide
Overview
Description
PF-6683324 is a potent and selective type II PTK6 inhibitor.
Scientific Research Applications
1. Kinase Inhibition and Structural Analysis
Research has identified certain synthetic compounds, including those with a tri- and tetra-substituted imidazole scaffold, as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. These inhibitors are crucial for controlling proinflammatory cytokine release. Detailed analysis of crystal structures of p38 in complex with small organic ligands provides valuable insights into the design and activity of these inhibitors. The reviewed literature highlights the significance of the pyridine substituents and the 4-fluorophenyl ring in achieving high binding selectivity and potency (Scior et al., 2011).
2. Anti-tubercular Activity of Structurally Related Compounds
Modification of the isoniazid structure and certain derivatives have demonstrated significant in vitro anti-tubercular activity against various strains of mycobacteria. Some derivatives, especially those containing halogens, showed comparable or superior efficacy to standard treatments. This research opens avenues for the rational design of new leads for anti-TB compounds, emphasizing the potential of structurally related compounds in medicinal chemistry (Asif, 2014).
3. Cytochrome P450 Isoform Selectivity
A comprehensive review of chemical inhibitors of Cytochrome P450 (CYP) isoforms in human liver microsomes sheds light on the critical role of these inhibitors in drug metabolism and potential drug-drug interactions. Understanding the selectivity of these inhibitors is crucial for predicting and managing such interactions, making this an important area of study in the context of drug development and pharmacology (Khojasteh et al., 2011).
4. Potential in Optoelectronic Materials
Research on quinazolines and pyrimidines, including compounds structurally related to the given compound, indicates their utility in optoelectronic materials due to their luminescent properties. The integration of these compounds into π-extended conjugated systems is especially valuable for fabricating materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and other optoelectronic devices. This highlights a fascinating intersection between organic chemistry and material sciences (Lipunova et al., 2018).
5. Novel CNS Acting Drugs Synthesis
A review focusing on functional chemical groups, including those present in the given compound, reveals their potential as lead molecules for synthesizing novel central nervous system (CNS) acting drugs. These findings are significant in the quest for safer and more effective treatments for CNS disorders, showcasing the importance of heterocycles and other functional groups in medicinal chemistry (Saganuwan, 2017).
Properties
IUPAC Name |
2-[(3S,4R)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F4N5O4/c1-32-12-19(31-13-32)15-9-17(22(29)35)23(30-10-15)36-20-6-7-33(11-18(20)25)21(34)8-14-2-4-16(5-3-14)37-24(26,27)28/h2-5,9-10,12-13,18,20H,6-8,11H2,1H3,(H2,29,35)/t18-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIIVPVOGYFVME-AZUAARDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2=CC(=C(N=C2)OC3CCN(CC3F)C(=O)CC4=CC=C(C=C4)OC(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C2=CC(=C(N=C2)O[C@@H]3CCN(C[C@@H]3F)C(=O)CC4=CC=C(C=C4)OC(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F4N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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